An In-Depth Technical Guide to the Core Basic Properties of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline
An In-Depth Technical Guide to the Core Basic Properties of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the fundamental basic properties of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure," known for its versatile biological activities, particularly as a potent kinase inhibitor.[1] Understanding the basicity, solubility, and synthetic accessibility of this specific analog is critical for its advancement in drug discovery programs. This document synthesizes theoretical principles with actionable experimental protocols, offering a framework for the precise characterization and strategic utilization of this compound. We will delve into the structural features governing its basicity, provide detailed methodologies for determining its pKa and solubility, outline a plausible synthetic route, and explore its likely mechanism of action within the context of kinase inhibition.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, featured in numerous clinically approved drugs and late-stage clinical candidates.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent placement, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anxiolytic, sedative, anti-ulcer, and, most notably, anticancer properties through the inhibition of protein kinases.[1] The compound 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline combines this privileged scaffold with an aniline moiety, a common pharmacophore for establishing key interactions within the ATP-binding site of kinases. The 7-methyl group subtly modulates the electronic and steric properties of the core. A thorough understanding of the molecule's fundamental physicochemical properties is paramount for optimizing its formulation, predicting its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, for rationally designing more potent and selective derivatives.
Physicochemical Properties: A Deep Dive into Basicity and Solubility
The basicity of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a composite of the contributions from the aniline amino group and the nitrogen atoms of the imidazopyridine core. This property, quantified by the pKa, profoundly influences the compound's solubility, membrane permeability, and target engagement.
Analysis of Basicity and pKa Estimation
The molecule possesses two primary basic centers: the exocyclic amino group on the aniline ring and the nitrogen atoms of the imidazo[1,2-a]pyridine ring system.
-
Aniline Moiety: The basicity of the aniline amino group is significantly attenuated by the delocalization of the nitrogen lone pair into the aromatic ring. The pKa of aniline's conjugate acid is approximately 4.6.[2] Electron-donating or -withdrawing substituents on the ring can further modulate this value.
Given these considerations, it is plausible that the imidazo[1,2-a]pyridine core is the more basic site in 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline. The electron-donating 7-methyl group would be expected to slightly increase the basicity of the heterocyclic system. Therefore, we can estimate the primary pKa of this compound to be in the range of 6.0-6.5 . A secondary, much lower pKa associated with the aniline nitrogen would also be present.
Table 1: Estimated Physicochemical Properties of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₃N₃ | [3] |
| Molecular Weight | 223.28 g/mol | [3] |
| Estimated pKa₁ | 6.0 - 6.5 | Theoretical Estimation |
| Estimated pKa₂ | ~4.0 | Theoretical Estimation |
| Physical Form | Solid |
Solubility: Theoretical Considerations and Practical Implications
Aqueous solubility is a critical determinant of a drug candidate's success, impacting everything from in vitro assay reliability to oral bioavailability. The solubility of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline will be pH-dependent due to its basic nature. At pH values below its pKa, the compound will exist predominantly in its protonated, more soluble form. Conversely, at pH values above its pKa, the neutral, less soluble form will dominate. Given its relatively planar, aromatic structure, the intrinsic solubility of the neutral form is expected to be low. This underscores the importance of accurate solubility determination at physiologically relevant pH, such as in phosphate-buffered saline (PBS) at pH 7.4.
Experimental Protocols for Core Property Determination
To move beyond estimation and obtain robust, quantitative data, the following detailed experimental protocols are recommended. These methods are designed to be self-validating through the inclusion of appropriate controls and calibration standards.
Workflow for pKa and Solubility Determination
The following diagram illustrates a logical workflow for the experimental characterization of the compound's basicity and solubility.
Caption: Experimental workflow for physicochemical characterization.
Detailed Protocol: pKa Determination by Potentiometric Titration
This method is a gold standard for pKa determination due to its simplicity and accuracy.[4][5]
Objective: To determine the acid dissociation constants (pKa) of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline in an aqueous or co-solvent system.
Materials:
-
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline (high purity, >95%)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Co-solvent (e.g., methanol or DMSO), if required for initial dissolution
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the compound to prepare a solution of known concentration (e.g., 1-5 mM). If necessary, use a minimal amount of co-solvent to achieve initial dissolution before adding deionized water.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure continuous stirring.
-
Acidic Titration: Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added. Continue the titration well past the expected equivalence point.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the inflection point of the resulting sigmoid curve.[4] For a more precise determination, a derivative plot (dpH/dV vs. V) can be generated; the peak of this plot corresponds to the equivalence point. The pKa is the pH at half the equivalence volume.
-
Validation: Perform the titration in triplicate to ensure reproducibility. Calibrate the pH meter with standard buffers before each experiment.
Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method
This method measures the equilibrium solubility of a compound and is considered the most accurate approach.[6][7][8]
Objective: To determine the thermodynamic solubility of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline in a buffered aqueous solution (e.g., PBS, pH 7.4).
Materials:
-
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Glass vials with screw caps
-
Thermomixer or shaking incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 1 mg).[6]
-
Incubation: Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).[6] Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6][9]
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Filter the aliquot through a syringe filter. Dilute the filtrate with the mobile phase to a concentration within the linear range of the calibration curve.
-
Quantification by HPLC-UV:
-
Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analysis: Inject the diluted samples and the calibration standards onto the HPLC system.
-
Calculation: Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve. Calculate the original solubility in the PBS buffer, accounting for the dilution factor.
-
-
Validation: Run the experiment in at least triplicate. Include a positive control compound with known solubility.
Detailed Protocol: High-Throughput Kinetic Solubility Assay
This assay is useful for rapid screening and is typically performed by adding a DMSO stock solution of the compound to the aqueous buffer.[2][9][10]
Objective: To rapidly assess the kinetic solubility of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline.
Materials:
-
10 mM DMSO stock solution of the compound
-
PBS, pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Plate shaker
-
Nephelometer or UV plate reader
Procedure (Direct UV Method):
-
Plate Preparation: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a microtiter plate.
-
Buffer Addition: Add PBS (pH 7.4) to each well to achieve the desired final compound concentration (e.g., 198 µL for a final concentration of 100 µM and 1% DMSO).
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.[9]
-
Filtration: Filter the solution through a 96-well filter plate to remove any precipitate.
-
Quantification: Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's λmax. Compare the absorbance to a standard curve prepared by diluting the DMSO stock in a mixture that mimics the final assay conditions (e.g., 1% DMSO in PBS).
Synthetic Chemistry: Accessing the Core Scaffold
The synthesis of 2-aryl-imidazo[1,2-a]pyridines is well-documented in the chemical literature. A common and robust method involves the condensation of a substituted 2-aminopyridine with an α-haloketone.
Proposed Retrosynthetic Analysis and Synthesis Plan
The target molecule can be synthesized from commercially available starting materials in a straightforward, multi-step sequence.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 2-(3-Nitrophenyl)-7-methylimidazo[1,2-a]pyridine
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.05 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.
Step 2: Synthesis of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline
-
Dissolve the 2-(3-nitrophenyl)-7-methylimidazo[1,2-a]pyridine (1.0 eq) from the previous step in a solvent mixture such as ethanol and water.
-
Add a reducing agent. A common and effective method is the use of iron powder (Fe, 5-10 eq) and ammonium chloride (NH₄Cl, catalytic to 1.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol. The product can then be extracted into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline.
Biological Context: A Potent Kinase Inhibitor Scaffold
The imidazo[1,2-a]pyridine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase domain.
Probable Mechanism of Action
Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of several key kinase families, including:
-
PI3K/AKT/mTOR Pathway: Many imidazopyridine analogs are potent inhibitors of PI3Kα, a critical node in a signaling pathway frequently dysregulated in cancer.[11][12][13]
-
Receptor Tyrosine Kinases (RTKs): This scaffold has been successfully employed to target RTKs such as PDGFR and IGF-1R, which are involved in angiogenesis and cell proliferation.[14][15]
-
Cyclin-Dependent Kinases (CDKs): Selective CDK inhibitors based on the imidazo[1,2-a]pyridine core have been developed, highlighting its potential in cell cycle-targeted cancer therapy.[16]
The 3-anilino substituent is crucial for this activity. The amino group can act as a hydrogen bond donor, forming a key interaction with the hinge region of the kinase, mimicking the adenine portion of ATP. The phenyl ring can be directed towards either the solvent-exposed region or a hydrophobic pocket, providing an avenue for further derivatization to enhance potency and selectivity.
Proposed Kinase Inhibition Pathway
The following diagram illustrates the likely mechanism by which 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline inhibits a target kinase.
Caption: Competitive ATP inhibition by the compound.
Experimental Protocol: Kinase Inhibitor Profiling
Objective: To determine the inhibitory activity (IC₅₀) and selectivity profile of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline against a panel of protein kinases.
Materials:
-
Purified recombinant protein kinases
-
Specific peptide substrates for each kinase
-
³²P-γ-ATP or fluorescent-based detection reagents
-
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline
-
Multi-well plates (e.g., 384-well)
-
Kinase reaction buffer
Procedure (Radiometric Assay Example):
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a multi-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the diluted test compound.
-
Kinase Addition: Add the specific protein kinase to each well to initiate the reaction.
-
ATP Addition: Start the phosphorylation reaction by adding ³²P-γ-ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated ³²P-γ-ATP.
-
Detection: Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Selectivity Profiling: Repeat the assay across a broad panel of kinases to determine the compound's selectivity.[17]
Conclusion
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a compound of considerable interest, built upon a scaffold with proven therapeutic relevance. Its basicity, governed by the imidazopyridine core, is a key parameter influencing its developability. This guide has provided a robust framework for its characterization, from theoretical estimation of its pKa to detailed, actionable protocols for its experimental determination and for assessing its solubility. The outlined synthetic route offers a reliable means of accessing this molecule for further studies. As a likely ATP-competitive kinase inhibitor, a deep understanding of its fundamental properties is the critical first step in unlocking its full therapeutic potential and guiding the rational design of next-generation targeted therapies.
References
-
Wikipedia. Aniline. [Link]
-
Protocols.io. In-vitro Thermodynamic Solubility. [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
National Center for Biotechnology Information. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
-
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]
-
National Center for Biotechnology Information. Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. [Link]
-
PubMed. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]
-
National Center for Biotechnology Information. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
-
PubMed. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. [Link]
-
National Center for Biotechnology Information. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. [Link]
-
ResearchGate. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. [Link]
-
National Center for Biotechnology Information. Exploring the untapped pharmacological potential of imidazopyridazines. [Link]
-
MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]
-
ResearchGate. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. [Link]
-
Organic Chemistry Portal. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. [Link]
-
Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]
-
ResearchGate. Facile synthesis of 3-substituted imidazo[1,2- a]pyridines through formimidamide chemistry. [Link]
-
SemOpenAlex. Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. [Link]
-
Hrcak. Simple Method for the Estimation of pKa of Amines. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
WestminsterResearch. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
-
PubMed. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. [Link]
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
National Center for Biotechnology Information. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
-
PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
MDPI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. 3-(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)ANILINE CAS#: 54970-98-8 [m.chemicalbook.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. evotec.com [evotec.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](https://www.medchemexpress.com/cas_pic/MCE-141883.png)
![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](https://www.medchemexpress.com/cas_pic/MCE-141884.png)
